3-Iodo-L-thyronine-13C6
Description
3-Iodo-L-thyronine-13C6 (CAS: 1217843-81-6) is a stable isotope-labeled analog of the thyroid hormone derivative 3-iodo-L-thyronine. Its molecular formula is $ \text{C}^{13}\text{C}6\text{H}{12}\text{I}3\text{NO}4 $, with a molecular weight of 656.93 g/mol . The compound is characterized by six carbon-13 ($^{13}\text{C}$) atoms replacing natural carbon-12 at specific positions in the phenyl rings, enabling its use as an internal standard in mass spectrometry (MS)-based quantification of thyroid hormones and metabolites in biological matrices .
Produced by suppliers such as Sigma-Aldrich and Isosciences, it has a purity >95% (HPLC) and is stored at +4°C . Its primary application lies in endocrine research, particularly in assays measuring thyroid hormone metabolism, transport, and clearance rates in serum . The isotopic labeling minimizes interference from endogenous compounds, improving analytical accuracy .
Properties
Molecular Formula |
C₉¹³C₆H₁₄INO₄ |
|---|---|
Molecular Weight |
405.14 |
Synonyms |
O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine-13C6; 3-[4-(p-Hydroxyphenoxy)-3-iodophenyl]_x000B_-L-alanine-13C6; 3-Monoiodothyronine-13C6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differences
3-Iodo-L-thyronine-13C6 belongs to a family of $^{13}\text{C}$-labeled thyroid hormones and metabolites. Key analogs include:
Key Observations:
- Iodination Patterns : this compound contains three iodine atoms, similar to T3-13C6 and reverse T3-13C6, but differs in iodine positioning compared to T4-13C6 (four iodines) and T2-13C6 (two iodines) .
- Isotopic Enrichment : T4-13C6 and T2-13C6 achieve ≥99% $^{13}\text{C}$ enrichment, enhancing signal specificity in MS, whereas data for this compound is less documented .
- Purity: All analogs exceed 95% purity, critical for minimizing background noise in sensitive assays .
Analytical Performance
- Recovery Rates : In serum assays, this compound demonstrates recovery rates comparable to T3-13C6 (~85–95%) but lower than T4-13C6 (~90–98%) due to differences in hydrophobicity and matrix interactions .
- Matrix Effects : T2-13C6 and reverse T3-13C6 show higher matrix suppression (~20–30%) in LC-MS compared to this compound (~15–20%), attributed to their lower molecular weights and solubility .
Research Findings and Challenges
- Interference in Assays: Co-elution of this compound with endogenous T3 has been reported, necessitating optimized chromatographic separation .
- Cost Considerations : this compound is priced higher (~$300/mg) than T2-13C6 (\sim$200/mg) due to complex synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
